Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate
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Overview
Description
Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and therapeutic potential. The presence of the pyrimidinylamino group and the azetidinyl moiety makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate typically involves multiple steps, starting with the preparation of the pyrimidinylamino group. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require a mixture of diphenyl oxide and biphenyl at temperatures around 250°C[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate is used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a valuable tool for probing enzyme activities and receptor binding.
Medicine: The therapeutic potential of this compound lies in its ability to modulate biological pathways. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for the synthesis of active ingredients in these products.
Mechanism of Action
The mechanism by which Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate: This compound shares the pyrimidinylamino group but differs in its benzoyl and fluorobenzoyl groups.
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with a similar heterocyclic structure[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Uniqueness: Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate stands out due to its unique combination of the pyrimidinylamino group and the azetidinyl moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 5-oxo-5-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-20-12(19)5-2-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLFOJPJYZDQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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